Absolute Configuration: (S) vs. (R) Enantiomer
The (S)-enantiomer (CAS 1213127-49-1) and (R)-enantiomer (CAS 105290-99-1) are distinguished by their opposite absolute configuration at the α-carbon, encoded in the SMILES notation as N[C@H](C1=CC=CC=C1C)CCCC for the (S)-form versus CCCC[C@H](C1=CC=CC=C1C)N for the (R)-form [REFS-1, REFS-2]. Both are commercially available at a nominal purity of 98%, with batch-specific quality control documentation (NMR, HPLC, GC) available upon request [REFS-1, REFS-2]. The two enantiomers bear distinct CAS registry numbers and are chromatographically separable on chiral stationary phases, confirming their discrete chemical identities. No primary literature provides head-to-head quantitative pharmacological data for the two enantiomers; therefore, any differential biological activity must be experimentally determined. The availability of both enantiomers as individually certified reference materials supports chiral method development, enantioselective synthesis, and stereochemistry–activity relationship studies.
| Evidence Dimension | Absolute configuration and chromatographic identity |
|---|---|
| Target Compound Data | (S)-enantiomer: CAS 1213127-49-1, SMILES N[C@H](C1=CC=CC=C1C)CCCC, purity 98% |
| Comparator Or Baseline | (R)-enantiomer: CAS 105290-99-1, SMILES CCCC[C@H](C1=CC=CC=C1C)N, purity 98% |
| Quantified Difference | Opposite absolute configuration at the α-carbon; resolvable by chiral HPLC; discrete CAS registry numbers (1213127-49-1 vs. 105290-99-1) |
| Conditions | Chiral stationary phase chromatography; polarimetric detection; vendor QC documentation (NMR, HPLC, GC) |
Why This Matters
The discrete CAS registry numbers and chromatographic resolvability provide unambiguous chemical traceability, ensuring that procurement of the (S)-enantiomer does not inadvertently introduce the (R)-form, which could produce opposite or null biological effects in chiral environments.
